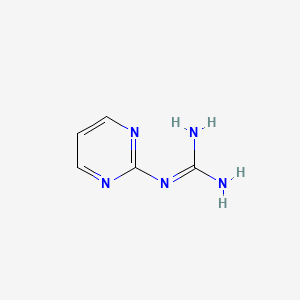
1-(Pyrimidin-2-yl)guanidine
Übersicht
Beschreibung
“1-(Pyrimidin-2-yl)guanidine” is a chemical compound . It is a derivative of guanidine, which is a strong organic base . The pyrimidine moiety in this compound has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of “1-(Pyrimidin-2-yl)guanidine” involves a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)guanidine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compounds Formation
- Synthesis of Carbonyl 2-Amino-Pyrimidines : An efficient one-pot approach for synthesizing carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine has been developed. This methodology involves tandem regioselective heterocyclization and selective oxidation (Zhang, Zhao, & Zhao, 2015).
- Formation of Nitrogenous Heterocycles : Condensation reactions of guanidines with bis-electrophiles lead to the production of novel fused bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds, which are valuable for new modulators of biological targets (Arnold, Laporte, Anderson, & Wipf, 2013).
Biological Activities and Crystal Structure
- Weak Herbicidal Activity : N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine has shown weak herbicidal activity. Its crystal structure was determined using various techniques (He, Wang, & Li, 2006).
- Optical Properties of Pyrimidines : 2-Amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities. Their properties are influenced by intermolecular hydrogen bonds and interactions (Shi, Liu, & Tang, 2011).
DNA Interaction and Triple Helix Formation
- GC Base Pair Recognition : A deoxyribonucleoside designed for recognition of GC base pairs in the major groove of double-helical DNA was developed. This nucleoside mimics N3-protonated cytosine and can be used for triple helix formation (Koh & Dervan, 1992).
Novel Synthesis Methods and Structures
- Cyclocondensation Synthesis : A novel synthesis method for E-2-amino-4-aryl-6-(2-arylethenyl)pyrimidines was developed using base-promoted cyclocondensation of (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride (Mallik, Pal, Sepay, & Guha, 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions for “1-(Pyrimidin-2-yl)guanidine” could involve the exploration of its potential biological activities. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, it might be worthwhile to investigate the potential of “1-(Pyrimidin-2-yl)guanidine” in various biological applications.
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQBQBUHPNYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482590 | |
| Record name | 1-(Pyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)guanidine | |
CAS RN |
90585-97-0 | |
| Record name | 1-(Pyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




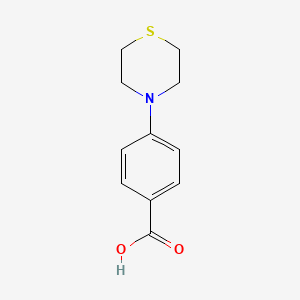
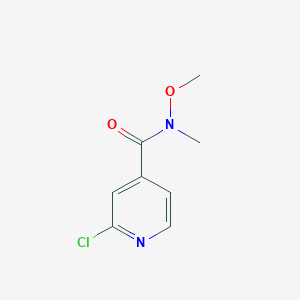

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
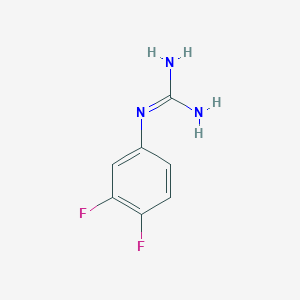


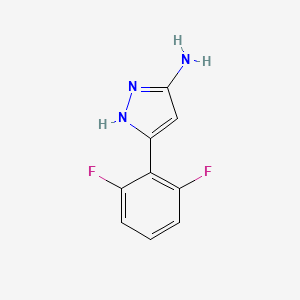
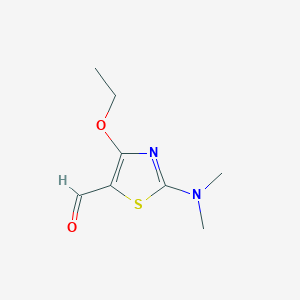
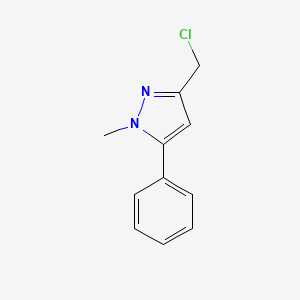
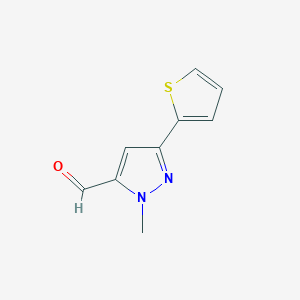
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
